molecular formula C10H15NO B1441927 2-Amino-3-(o-tolyl)propan-1-ol CAS No. 35373-64-9

2-Amino-3-(o-tolyl)propan-1-ol

Cat. No. B1441927
CAS RN: 35373-64-9
M. Wt: 165.23 g/mol
InChI Key: YVWFFJRQKHLWQV-UHFFFAOYSA-N
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Description

2-Amino-3-(o-tolyl)propan-1-ol is an organic compound . It is used in the pharmaceutical industry and other sectors . The molecular formula of this compound is C10H15NO .


Molecular Structure Analysis

The molecular weight of 2-Amino-3-(o-tolyl)propan-1-ol is 165.23 g/mol . The exact structure is not provided in the search results.

Scientific Research Applications

Pharmacology

In pharmacology, 2-Amino-3-(o-tolyl)propan-1-ol is explored for its potential as a precursor in the synthesis of bioactive molecules. Its structure, featuring both an amino and a hydroxyl group, makes it a versatile building block for the development of new therapeutic agents .

Organic Synthesis

This compound serves as a key intermediate in organic synthesis. It can be utilized to create a variety of functional cyclic carbonate monomers, which are valuable for producing biodegradable polymers with potential applications in biomedical and environmentally friendly products .

Biochemistry

In biochemistry, the compound’s role is significant in the study of enzyme-catalyzed reactions where it may act as an inhibitor or a substrate analog. This helps in understanding enzyme mechanisms and designing enzyme inhibitors .

Materials Science

2-Amino-3-(o-tolyl)propan-1-ol: is investigated for its application in materials science, particularly in the development of new polymeric materials. Its functional groups allow for crosslinking, which can enhance the properties of polymeric chains .

Analytical Chemistry

The compound is used in analytical chemistry as a standard or reference compound in chromatographic analysis and mass spectrometry. It helps in the identification and quantification of similar compounds in complex mixtures .

Industrial Uses

While specific industrial uses of 2-Amino-3-(o-tolyl)propan-1-ol are not widely documented, compounds with similar structures are often used as solvents or chemical intermediates in various industrial processes .

Environmental Chemistry

Its potential for biodegradation and its interactions with environmental contaminants are of interest in environmental chemistry. Research in this field aims to understand the environmental fate of such compounds .

Chemical Education

Lastly, 2-Amino-3-(o-tolyl)propan-1-ol can be used in chemical education as an example to teach organic chemistry concepts, such as functional group chemistry and molecular interactions .

Safety and Hazards

The safety data sheet for 2-Amino-3-(o-tolyl)propan-1-ol suggests that it is combustible and causes severe skin burns and eye damage . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray, and to avoid getting it in eyes, on skin, or on clothing .

properties

IUPAC Name

2-amino-3-(2-methylphenyl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO/c1-8-4-2-3-5-9(8)6-10(11)7-12/h2-5,10,12H,6-7,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVWFFJRQKHLWQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CC(CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601303825
Record name β-Amino-2-methylbenzenepropanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601303825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

35373-64-9
Record name β-Amino-2-methylbenzenepropanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35373-64-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name β-Amino-2-methylbenzenepropanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601303825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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